(1-ethyl-1H-indazol-5-yl)methanol
Description
(1-Ethyl-1H-indazol-5-yl)methanol is a heterocyclic compound featuring an indazole core substituted with an ethyl group at the N1 position and a hydroxymethyl (-CH2OH) group at the C5 position.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1-ethylindazol-5-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-2-12-10-4-3-8(7-13)5-9(10)6-11-12/h3-6,13H,2,7H2,1H3 |
InChI Key |
DLUSENJBIUDZMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CO)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The structural analogues of (1-ethyl-1H-indazol-5-yl)methanol include indazole and imidazole derivatives with varying substituents. Key examples are compared below:
*Estimated properties based on structural analogues. †Calculated from molecular formula.
Key Observations :
- Substituent Effects: Bulkier groups (e.g., benzyl, hexyl) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . The ethyl group in this compound offers a balance between lipophilicity and steric hindrance.
- Functional Groups : The hydroxymethyl group at C5 is a common site for further derivatization, such as oxidation to carboxylic acids or esterification .
Physicochemical Properties
- Solubility: The ethyl-substituted indazole derivative is expected to have moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the hydrophilic -CH2OH group, whereas hexyl or benzyl derivatives (e.g., ) are more lipophilic.
- Stability : Electron-donating alkyl groups (e.g., ethyl) may stabilize the indazole ring against electrophilic attack compared to electron-withdrawing substituents (e.g., sulfonyl groups in ).
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